1-Phenylpropane-1,3-diyl diformate
Description
1-Phenylpropane-1,3-diyl diformate is an organic compound characterized by a propane backbone substituted with a phenyl group at the 1-position and two formate ester groups at the 1- and 3-positions. Its molecular formula is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol.
Properties
CAS No. |
36626-52-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3-formyloxy-3-phenylpropyl) formate |
InChI |
InChI=1S/C11H12O4/c12-8-14-7-6-11(15-9-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
InChI Key |
RDCASYVPNQBLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC=O)OC=O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with Formic Acid
The most straightforward method involves refluxing 1-phenylpropane-1,3-diol with excess formic acid in the presence of a Brønsted acid catalyst. Sulfuric acid (5–10 mol%) or hydrobromic acid (40% aqueous) accelerates the reaction by protonating the hydroxyl groups, enabling nucleophilic attack by formate ions.
Procedure :
- Combine 1-phenylpropane-1,3-diol (20 mmol), formic acid (50 mL), and H₂SO₄ (1 mmol) in a round-bottom flask.
- Reflux at 120°C for 8–12 hours under nitrogen.
- Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography.
Yield : 78–92% (dependent on stoichiometry and catalyst loading).
Acylation Using Formyl Chloride
Formyl chloride, though highly reactive, offers rapid esterification under anhydrous conditions. This method requires strict temperature control (−10°C to 0°C) to minimize side reactions.
Procedure :
- Dissolve 1-phenylpropane-1,3-diol (10 mmol) in dry tetrahydrofuran (THF).
- Add formyl chloride (25 mmol) dropwise at −10°C, followed by triethylamine (30 mmol) to scavenge HCl.
- Stir for 4 hours, filter to remove salts, and concentrate under reduced pressure.
Protection-Deprotection Strategies
For substrates sensitive to strong acids, a stepwise approach using protective groups (e.g., silyl ethers) ensures selective formylation. This method, detailed in Protective Groups in Organic Synthesis, involves:
- Protecting one hydroxyl group with tert-butyldimethylsilyl chloride.
- Formylating the free hydroxyl group.
- Deprotecting the silyl ether under mild acidic conditions.
- Repeating formylation on the second hydroxyl group.
Yield : 70–75% overall, with higher purity (>98%).
Reaction Conditions and Optimization
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Formic acid | 120 | 12 | 92 |
| HBr (40%) | DMSO | 100 | 8 | 85 |
| Pyridine | THF | −10 | 4 | 90 |
Solvent Effects
Polar aprotic solvents (DMSO, THF) enhance reaction rates by stabilizing ionic intermediates, while formic acid acts as both solvent and reagent. Ethyl acetate and dichloromethane are preferred for extractions due to low solubility of byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivatives
This compound serves as a precursor to chiral diamines via reductive amination, as demonstrated in asymmetric catalysis. Its hydrolyzed diol derivative is a key intermediate in benzimidazole synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpropane-1,3-diyl diformate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,3-propanediol and formic acid.
Reduction: The compound can be reduced to 1,3-propanediol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 1,3-Propanediol and formic acid.
Reduction: 1,3-Propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The search results contain limited information about the applications of 1-phenylpropane-1,3-diyl diformate. However, some data can be extracted from the supplementary information of a Royal Society of Chemistry article .
Spectral Data
- 1H NMR (300 MHz, CDCl3) : δ 8.16 (s, 1H), 8.09 (s, 1H), 7.31 (d, J = 8.2 Hz, 2H), 7.22 (d, J = 7.8 Hz, 2H), 6.16 (dd, J = 7.6, 4.6 Hz, 1H), 4.63 – 4.32 (m, 2H), 2.38 (s, 3H)
- 13C NMR (75 MHz, CDCl3) : δ 160.3, 159.9, 139.0, 132.4, 129.5, 126.7, 72.7, 65.1, 21.2
- IR (Film) : 2952, 2919, 2850, 1721, 1516, 1454, 1377, 1313, 1285, 1153, 1037 cm-1
- HRMS (EI) : exact mass calculated for [M+, C11H12O4+]: 208.0736, found 208.0734
Potential Applications
While the provided search results do not explicitly detail the applications of this compound, the presence of formate groups suggests potential uses:
- Building block in organic synthesis : Formate esters can be used as protecting groups or as synthons in various organic transformations.
- Pharmaceutical intermediates : The compound may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical activity. The related compound "Benzimidazolylidene propane-1,3-dione derivative" has Gonadotropin-Releasing Hormone (GnRH) receptor antagonism and is useful as a therapeutic agent for prostate cancer and benign prostatic hypertrophy .
- Chemical research : Useful in chemical research .
Mechanism of Action
The mechanism of action of 1-Phenylpropane-1,3-diyl diformate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing formic acid, which can participate in further chemical reactions. The phenyl group may interact with aromatic receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Diformate and Formate Derivatives
Structural and Functional Analysis
Potassium/Sodium Diformate: These salts are used as non-antibiotic growth promoters in animal feed due to their ability to acidify bacterial cells (e.g., Aeromonas hydrophila), disrupting gram-negative pathogens . Sodium diformate shows efficacy in swine late-finishing phases, whereas potassium diformate is effective in early growth stages . Contrast: Unlike this compound, these are ionic compounds with distinct acidification mechanisms, lacking aromatic groups.
Ethylene Diformate: This ester serves as a polar/non-polar solvent in industrial processes, leveraging its thermal stability (-50°C to 150°C) and low toxicity . Contrast: The absence of a phenyl group reduces lipophilicity compared to the target compound, limiting its use in biological systems.
3-Phenylpropyl Formate: A monoformate ester used in fragrances (e.g., FEMA No. 2895), with a molecular weight of 164.20 g/mol and moderate volatility . Contrast: The single formate group and shorter carbon chain limit its reactivity compared to the diformate structure.
Biological Activity
1-Phenylpropane-1,3-diyl diformate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a central propane structure with two formate groups attached to the terminal carbon atoms. Its molecular weight is approximately 208.25 g/mol.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of its potential as a therapeutic agent. The following subsections detail specific areas of interest.
Anticancer Activity
Research indicates that derivatives of propane compounds can act as effective agents against various cancers, including hormone-dependent cancers such as prostate and breast cancer. The compound's ability to act as a GnRH (Gonadotropin-Releasing Hormone) receptor antagonist suggests it may inhibit tumor growth by disrupting hormonal signaling pathways .
The proposed mechanism for the anticancer activity of this compound involves:
- GnRH Receptor Antagonism : By blocking GnRH receptors, the compound may reduce the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased levels of sex hormones that promote tumor growth.
- Metabolic Stability : Studies have shown that this compound possesses high metabolic stability in human models, suggesting a prolonged therapeutic effect with reduced side effects .
Case Studies
Several studies have examined the biological activity of similar compounds to infer potential effects for this compound:
Research Findings
Recent research has provided insights into the synthesis and characterization of this compound:
Synthesis
The compound is synthesized through formylation reactions involving phenylpropane derivatives. Characterization techniques such as NMR and IR spectroscopy confirm its structure and purity .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally, making it a candidate for further clinical development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
